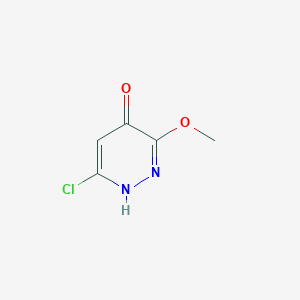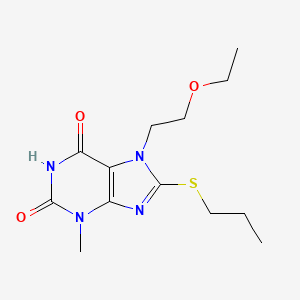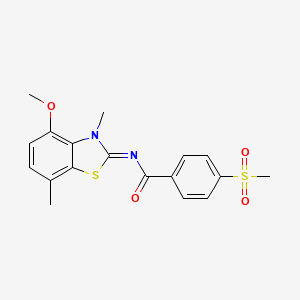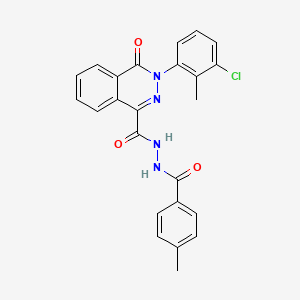
4-(2-Hydroxyethoxy)-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine . Pyrimidine is a basic structure in medicinal chemistry and is known to exhibit a wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis information for this compound was not found, pyrimidine derivatives can be synthesized from a variety of methods. For example, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some methods used in the synthesis of pyrimidine derivatives .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyrimidine derivatives, such as the one described, are often synthesized and analyzed for their structural features using advanced spectroscopic techniques. For example, Cetina et al. (2010) synthesized three pyridine derivatives and studied their structural features through IR, electronic spectroscopy, and X-ray diffraction methods. These studies not only provide insight into the compounds' optical properties via UV–vis absorption and fluorescence spectroscopy but also highlight the impact of substituents on their emission spectra Cetina, M., Tranfić, M., Sviben, I., & Jukić, M. (2010).
Antimicrobial and Antioxidant Properties
Related pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Abdelghani et al. (2017) synthesized new pyrimidine and condensed pyrimidine derivatives, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria Abdelghani, E., Said, S. A., Assy, M., & Hamid, A. M. A. (2017). Similarly, Salem and Errayes (2016) utilized a pyrimidine derivative to construct heterocyclic systems, demonstrating potent antioxidant activity Salem, M., & Errayes, A. O. (2016).
Pharmaceutical Applications
The synthesis and evaluation of pyrimidine derivatives for their potential pharmaceutical applications, such as in the development of novel drugs, is a key area of interest. Latli et al. (2017) described the synthesis of potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, showcasing the therapeutic potential of pyrimidine derivatives in treating type-2 diabetes Latli, B., Hrapchak, M., Savoie, J., Zhang, Y., Busacca, C., & Senanayake, C. (2017).
Antiproliferative Activity
Research into the antiproliferative activity of pyrimidine derivatives against various cancer cell lines is another significant area. Awadallah et al. (2013) synthesized dihydropyrimidine-based compounds, evaluating their antiproliferative activity and identifying compounds with high activity against colon and breast cancer cell lines Awadallah, F., Piazza, G., Gary, B., Keeton, A., & Canzoneri, J. C. (2013).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-hydroxyethoxy)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.ClH/c13-7-8-11(18)15-10(9-3-1-2-4-14-9)16-12(8)19-6-5-17;/h1-4,17H,5-6H2,(H,15,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJQNSLOVOCGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)

![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)

![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)


![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)


